molecular formula C18H18N2O4S2 B2774469 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941908-23-2

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B2774469
CAS No.: 941908-23-2
M. Wt: 390.47
InChI Key: FFXYXLDJKKEFBH-UHFFFAOYSA-N
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Description

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring substituted with dimethyl groups at positions 5 and 6, and an acetamide group linked to a methoxyphenyl sulfonyl moiety

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-11-8-15-16(9-12(11)2)25-18(19-15)20-17(21)10-26(22,23)14-6-4-13(24-3)5-7-14/h4-9H,10H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXYXLDJKKEFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Dimethylation: The benzothiazole core is then subjected to dimethylation at positions 5 and 6 using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Sulfonylation: The dimethylated benzothiazole is reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Acetamide Formation: Finally, the sulfonylated intermediate is treated with acetic anhydride or acetyl chloride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the corresponding thiol derivative.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

1. Antimicrobial Properties

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures exhibit potent activity against bacteria and fungi, suggesting that this compound may also possess similar properties. For instance, derivatives of benzothiazole have been evaluated for their effectiveness against strains like Staphylococcus aureus and Escherichia coli .

2. Anticancer Activity

The anticancer potential of this compound is notable. Research indicates that benzothiazole derivatives can inhibit specific enzymes involved in cancer cell proliferation. For example, studies on related compounds have shown that they can inhibit protein kinases or other targets involved in cell signaling pathways critical for tumor growth .

A recent study highlighted the synthesis of novel benzothiazole derivatives that exhibited selective cytotoxicity against various cancer cell lines, demonstrating IC₅₀ values significantly lower than standard chemotherapeutic agents .

3. Antiviral Applications

Emerging research suggests potential antiviral applications for this compound. A study involving similar benzothiazole compounds showed efficacy against viruses such as HSV-1 and HCV, with some compounds achieving over 70% viral reduction compared to standard treatments like acyclovir . This highlights a promising avenue for the development of antiviral therapies.

Case Studies and Research Findings

Several case studies provide insights into the applications of this compound:

  • Antiviral Efficacy : In vitro studies have demonstrated that certain synthesized benzothiazole derivatives significantly reduced viral loads in cell cultures infected with HSV-1 and other viruses. These findings suggest that compounds structurally related to this compound could be developed into effective antiviral agents .
  • Cytotoxicity Evaluation : A comparative analysis of cytotoxicity across different cell lines revealed that while some derivatives were highly effective against cancer cells, they exhibited minimal toxicity to normal cells, indicating a favorable therapeutic index .

Mechanism of Action

The mechanism of action of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by:

    Inhibition of Enzymes: The compound can inhibit key enzymes involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs).

    Modulation of Signaling Pathways: It can modulate signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, leading to altered cellular responses.

    Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering downstream effects that contribute to its biological activity.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in medicinal chemistry, material science, and biological research.

Biological Activity

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. Its structural formula is represented as follows:

N 5 6 dimethylbenzo d thiazol 2 yl 2 4 methoxyphenyl sulfonyl acetamide\text{N 5 6 dimethylbenzo d thiazol 2 yl 2 4 methoxyphenyl sulfonyl acetamide}

Target Enzymes

The primary mechanism of action for this compound involves its interaction with specific enzymes that are critical for microbial survival and proliferation. Notably, it has been shown to inhibit the DprE1 enzyme, which plays a vital role in the cell wall biosynthesis of Mycobacterium tuberculosis . This inhibition leads to the disruption of bacterial cell wall integrity, ultimately resulting in cell death.

Biochemical Pathways

The compound's action affects several biochemical pathways, including those involved in:

  • Cell Wall Synthesis : Inhibition of DprE1 disrupts the synthesis pathway crucial for maintaining the structural integrity of bacterial cells.
  • Signal Transduction : Potential interactions with signaling pathways may also contribute to its biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against various strains of bacteria and fungi. For instance, compounds with similar benzothiazole structures have shown promising results against Mycobacterium tuberculosis and other pathogens .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives have shown activity against human liver carcinoma (HEPG2) and other cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of benzothiazole derivatives, including this compound:

  • Antitubercular Activity : A study found that benzothiazole derivatives exhibited significant antitubercular activity, with some compounds showing higher potency than traditional drugs .
  • Anticancer Efficacy : Research involving various synthesized derivatives indicated that modifications to the benzothiazole structure could enhance anticancer activity against specific cell lines .
  • Structure-Activity Relationship (SAR) : Analysis of different substituents on the benzothiazole ring has revealed that certain modifications can significantly increase biological activity, particularly in antimicrobial and anticancer contexts .

Data Summary

Activity Type Target Organism/Cell Line Efficacy Mechanism
AntimicrobialMycobacterium tuberculosisSignificant inhibitionDprE1 enzyme inhibition
AnticancerHEPG2 (liver carcinoma)Moderate to high potencyApoptosis induction
AntifungalVarious fungal strainsVariable efficacyCell wall disruption

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide?

  • Methodology : The synthesis involves sequential sulfonylation and amide bond formation. Key steps include:

  • Sulfonylation : Reacting 4-methoxyphenylsulfonyl chloride with a precursor under basic conditions (e.g., diisopropylethylamine) in anhydrous dichloromethane at 0–5°C for 2 hours.
  • Amide Coupling : Using coupling agents like HATU (2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to link the sulfonyl intermediate to the 5,6-dimethylbenzo[d]thiazol-2-amine moiety. Yields range from 60–90%, depending on solvent purity and temperature control .
  • Critical Parameters : Maintain inert atmosphere (N₂/Ar), monitor pH during sulfonylation, and use HPLC for intermediate purity checks.

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups on the benzothiazole ring at δ 2.3–2.5 ppm) and sulfonyl/amide linkages .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., C₁₈H₂₀N₂O₄S, MW 364.43 g/mol) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data for this compound?

  • Methodology :

  • Case Study : If in vitro assays (e.g., enzyme inhibition) show low IC₅₀ values (µM range) but in vivo models (e.g., antidepressant activity in mice) lack efficacy, consider:
  • Bioavailability : Measure plasma concentrations via LC-MS to assess absorption limitations.
  • Metabolic Stability : Perform liver microsome assays to identify rapid metabolism (e.g., cytochrome P450-mediated degradation) .
  • Formulation Adjustments : Use solubilizing agents (e.g., PEG 400) or prodrug strategies to enhance delivery .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound’s pharmacological profile?

  • Key Findings :

  • Methyl Groups : 5,6-Dimethyl substitution on the benzothiazole ring enhances lipophilicity and membrane permeability, critical for CNS-targeted activity .
  • Sulfonyl Linkage : The 4-methoxyphenylsulfonyl group improves solubility and hydrogen-bonding interactions with target enzymes (e.g., acetylcholinesterase) .
  • Modifications : Replacing the methoxy group with halogens (e.g., Cl) or bulkier substituents may alter selectivity and toxicity profiles .

Q. How does the compound’s stability under varying pH and light conditions impact experimental reproducibility?

  • Methodology :

  • Stability Studies :
  • pH Stability : Incubate the compound in buffers (pH 1–13) and analyze degradation products via HPLC. Stable at pH 4–8 but hydrolyzes in strongly acidic/basic conditions .
  • Light Sensitivity : Store in amber vials at –20°C; exposure to UV light (>6 hours) causes 15–20% degradation .
  • Recommendations : Include stability controls in long-term assays and use freshly prepared solutions for kinetic studies.

Q. What computational approaches are effective for predicting target interactions and binding modes?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., tubulin or α-glucosidase). Key residues for binding include Asp86 and Tyr130 in acetylcholinesterase .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability and identify critical hydrogen bonds/π-π interactions .
  • Validation : Compare computational results with experimental SPR (surface plasmon resonance) data for binding affinity (KD values) .

Recommendations for Experimental Design

  • Control Experiments : Include fluorouracil or cisplatin as positive controls in anticancer assays .
  • Dose Escalation : For in vivo studies, test 10–100 mg/kg doses in BALB/c mice to establish therapeutic windows .
  • Data Reprodubility : Triplicate runs for bioactivity assays with blinded data analysis to minimize bias .

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